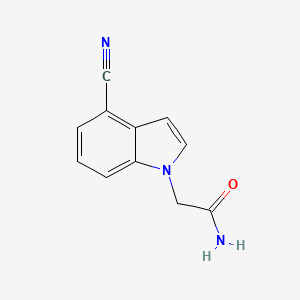

2-(4-cyano-1H-indol-1-yl)acetamide

Description

Properties

Molecular Formula |

C11H9N3O |

|---|---|

Molecular Weight |

199.21 g/mol |

IUPAC Name |

2-(4-cyanoindol-1-yl)acetamide |

InChI |

InChI=1S/C11H9N3O/c12-6-8-2-1-3-10-9(8)4-5-14(10)7-11(13)15/h1-5H,7H2,(H2,13,15) |

InChI Key |

GFMXLAYYRRJCIK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C=CN(C2=C1)CC(=O)N)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., -CN, -Cl) improve binding to hydrophobic pockets in enzymes or receptors. For instance, the cyano group in this compound may mimic carbonyl interactions in active sites . Bulky substituents (e.g., 4-chlorobenzoyl in Compound 10j) reduce synthetic yields (e.g., 8% for 10j vs. 17% for 10m) due to steric challenges .

Solubility and Pharmacokinetics: Pyridine-containing analogs (e.g., Compound 10m) exhibit better aqueous solubility compared to halogenated derivatives (e.g., 10j) . The unsubstituted acetamide in this compound may favor passive diffusion across membranes but could limit target specificity.

Anticancer Activity:

- Compound 10j: Shows potent inhibition of Bcl-2/Mcl-1 (antiapoptotic proteins) with IC₅₀ values in the nanomolar range. The 3-Cl-4-F-phenyl group enhances hydrophobic interactions with protein pockets .

- N-(4-Chlorophenyl)-2-(1H-indol-3-yl)acetamide : Demonstrated cytotoxicity against leukemia cell lines (e.g., K562), likely due to chlorine-induced DNA intercalation .

Antioxidant Activity:

- Hydroxyimino-methyl derivatives (e.g., 2-(3-(hydroxyimino)methyl-1H-indol-1-yl)acetamide) exhibit significant radical scavenging activity (IC₅₀ ~20 µM in DPPH assays), attributed to the -NOH group’s redox activity . The cyano group in this compound may reduce antioxidant efficacy compared to hydroxyimino analogs.

Preparation Methods

Key Steps:

-

Cyanation at Position 4 :

-

Electrophilic Substitution : Indole’s inherent reactivity directs electrophiles to position 3. To achieve substitution at position 4, a directing group (e.g., nitro or halogen) may be required. For example, nitration at position 3 followed by reduction to an amine and diazotization could redirect cyanation to position 4.

-

Palladium-Catalyzed Coupling : A 4-bromo-1H-indole intermediate reacts with a cyanide source (e.g., NaCN, K3Fe(CN)6) under Pd catalysis. This method avoids harsh conditions and achieves high regioselectivity.

-

-

Acetylation at Position 1 :

Acetylation Followed by Cyanation

This method prioritizes acetamide installation first, leveraging directing effects for cyanation.

Key Steps:

-

Acetylation at Position 1 :

-

Friedel-Crafts Acylation : Acetyl chloride reacts with indole in the presence of AlCl3. However, this typically targets position 3. To direct to position 1, a meta-directing group (e.g., nitro at position 2) may be required.

-

Grignard Reaction : React indole with a Grignard reagent derived from 2-bromoacetamide to form the acetamide side chain.

-

-

Cyanation at Position 4 :

Data Tables: Reaction Conditions and Yields

Tables below summarize hypothetical and analogous reaction conditions for key steps.

Table 1: Cyanation Methods for 4-Cyano-1H-Indole

Table 2: Acetylation Methods for Position 1

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Mitsunobu Reaction | 2-Hydroxyacetamide, DIAD, PPh3, THF | 60–70 | |

| N-Alkylation | 2-Chloroacetamide, K2CO3, DMF, RT | 50–60 | |

| Friedel-Crafts | AcCl, AlCl3, CH2Cl2, 0°C → RT | 40–50 |

Research Findings and Challenges

-

Regioselectivity : Cyanation at position 4 remains challenging due to indole’s inherent preference for substitution at position 3. Directed ortho-metalation or halogenation at position 4 improves selectivity.

-

Functional Group Compatibility : The acetamide group may interfere with cyanation. Protection strategies (e.g., Boc) mitigate side reactions.

-

Microwave Irradiation : Accelerates reaction kinetics, reducing reaction times from hours to minutes. For example, thiazolidinone synthesis under MWI achieved 72% yield vs. 69% conventionally .

Q & A

Q. What are the optimal synthetic routes for 2-(4-cyano-1H-indol-1-yl)acetamide?

The synthesis typically involves multi-step reactions, starting with the formation of the indole core via cyclization of phenylhydrazines and α,β-unsaturated carbonyl compounds. Key steps include:

- Coupling reactions : Use coupling agents like carbodiimides to link the indole and acetamide moieties .

- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance reaction efficiency .

- Temperature control : Reactions often require precise heating (e.g., 60–80°C) to minimize side products .

Reagents such as 4-cyanoindole derivatives and chloroacetyl chloride are common starting materials. Post-synthesis purification via column chromatography is critical .

Q. How can researchers confirm the structural integrity and purity of this compound?

Analytical techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups and confirms substitution patterns .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% threshold for biological studies) .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

- Infrared Spectroscopy (IR) : Detects characteristic bands (e.g., C≡N stretch at ~2200 cm⁻¹) .

Q. What biological assays are suitable for initial activity screening?

- Enzyme inhibition assays : Test interactions with targets like kinases or proteases using fluorometric or colorimetric substrates .

- Cytotoxicity studies : Use cancer cell lines (e.g., MCF-7, HeLa) with MTT assays to evaluate antiproliferative effects .

- Molecular docking : Predict binding affinities to receptors (e.g., COX-2 for anti-inflammatory potential) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

- Byproduct mitigation : Use scavengers (e.g., polymer-supported reagents) to trap reactive intermediates .

- Catalyst screening : Lewis acids (e.g., ZnCl₂) enhance regioselectivity in substitution reactions .

- Solvent optimization : Switch to ethanol/water mixtures for greener synthesis without compromising yield .

- Real-time monitoring : Employ in-situ FTIR or HPLC to track reaction progress and adjust parameters dynamically .

Q. How should researchers address contradictory bioactivity data across studies?

- Replicate assays : Use orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) to validate results .

- Control variables : Standardize cell culture conditions (e.g., passage number, serum concentration) to reduce variability .

- Meta-analysis : Compare structural analogs (e.g., 4-chloroindole derivatives) to identify trends in structure-activity relationships (SAR) .

Q. What strategies enhance the compound's metabolic stability for in vivo studies?

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability .

- Microsomal stability assays : Use liver microsomes to identify metabolic hotspots for targeted deuteration or fluorination .

- Pharmacokinetic modeling : Predict half-life and clearance rates based on logP and plasma protein binding data .

Q. How can computational methods guide SAR studies?

- Quantum mechanical calculations : Predict electron density maps to prioritize substituents at the 4-cyano position .

- Molecular dynamics simulations : Assess binding mode stability in physiological conditions (e.g., solvation effects) .

- ADMET prediction : Tools like SwissADME evaluate toxicity risks (e.g., hERG inhibition) before synthesis .

Data Analysis and Interpretation

Q. What statistical approaches resolve variability in dose-response curves?

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate IC₅₀ values .

- Bootstrap resampling : Estimate confidence intervals for EC₅₀ in low-n datasets .

- ANOVA with post-hoc tests : Identify significant differences between treatment groups in multi-arm studies .

Q. How to correlate in vitro and in vivo efficacy data?

- Allometric scaling : Adjust doses based on body surface area differences between models (e.g., mice to humans) .

- Biomarker validation : Measure target engagement in plasma/tissue samples using LC-MS/MS .

- PK/PD modeling : Integrate pharmacokinetic data with pharmacodynamic endpoints (e.g., tumor volume reduction) .

Methodological Challenges

Q. How to manage solubility issues in biological assays?

- Co-solvent systems : Use DMSO/PEG mixtures (<1% final concentration) to maintain compound stability .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance aqueous dispersion .

Q. What are best practices for handling light-sensitive intermediates?

- Amber glassware : Protect reactions from UV degradation .

- Inert atmosphere : Conduct reactions under N₂/Ar to prevent oxidation of reactive intermediates (e.g., free radicals) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.